Methyl 2,5-dibromo-4-trifluoromethylbenzoate
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Overview
Description
Methyl 2,5-dibromo-4-trifluoromethylbenzoate is an organic compound with the molecular formula C9H5Br2F3O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen at position 4 is replaced by a trifluoromethyl group The carboxylic acid group is esterified with methanol, forming the methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dibromo-4-trifluoromethylbenzoate typically involves the bromination of 4-trifluoromethylbenzoic acid followed by esterification. The bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in a solvent like acetic acid or carbon tetrachloride at elevated temperatures.
After bromination, the resulting 2,5-dibromo-4-trifluoromethylbenzoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of safer and more environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dibromo-4-trifluoromethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles like amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of 2,5-dibromo-4-trifluoromethylbenzoic acid.
Oxidation: Formation of 2,5-dibromo-4-trifluoromethylbenzoic acid.
Scientific Research Applications
Methyl 2,5-dibromo-4-trifluoromethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzoates and other aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2,5-dibromo-4-trifluoromethylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Methyl 2,5-dibromo-4-trifluoromethylbenzoate can be compared with other similar compounds, such as:
Methyl 2,5-dibromo-4-fluorobenzoate: Similar structure but with a fluorine atom instead of a trifluoromethyl group. This difference affects the compound’s reactivity and biological activity.
Methyl 2,5-dibromobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Methyl 4-bromo-2-(trifluoromethyl)benzoate:
These comparisons highlight the unique features of this compound, such as its enhanced lipophilicity and potential for halogen bonding, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
methyl 2,5-dibromo-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F3O2/c1-16-8(15)4-2-7(11)5(3-6(4)10)9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAKOTZIMIBJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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